molecular formula C21H19ClFN3O3S2 B11377870 Ethyl 2-[({5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[({5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11377870
M. Wt: 480.0 g/mol
InChI Key: PZJUZAXNXLTIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as chloro, fluoro, and amido groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of ETHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiophene ring, followed by the introduction of the chloro, fluoro, and amido groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and amines. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

ETHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halides, amines, and organometallic compounds.

Scientific Research Applications

ETHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and stability under various conditions.

    Biology: Researchers investigate the biological activity of the compound, including its potential as an antimicrobial, antiviral, or anticancer agent.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

ETHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H19ClFN3O3S2

Molecular Weight

480.0 g/mol

IUPAC Name

ethyl 2-[[5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H19ClFN3O3S2/c1-4-29-20(28)16-11(2)12(3)31-19(16)26-18(27)17-15(22)9-24-21(25-17)30-10-13-5-7-14(23)8-6-13/h5-9H,4,10H2,1-3H3,(H,26,27)

InChI Key

PZJUZAXNXLTIRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.